N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a thiazole-based acetamide derivative characterized by:
- Thiazole core: A 5-membered heterocyclic ring with nitrogen and sulfur atoms at positions 1 and 3.
- Substituents: 4-Methoxyphenyl and methyl groups at positions 4 and 5 of the thiazole ring. A 2-((4-methoxyphenyl)thio)acetamide side chain, featuring a sulfur-linked 4-methoxyphenyl group.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-19(14-4-6-15(24-2)7-5-14)22-20(27-13)21-18(23)12-26-17-10-8-16(25-3)9-11-17/h4-11H,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYURFDCKDBMDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure involving thiazole and methoxyphenyl groups. Its molecular formula is , and it features both thioether and thiazole functionalities that are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the thiazole ring.
- Introduction of methoxyphenyl groups via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The following table summarizes key findings regarding its cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.28 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 0.52 | Induction of apoptosis via caspase activation |
| SK-MEL-2 (Skin) | 4.27 | Disruption of microtubule dynamics |
These results indicate that the compound exhibits potent cytotoxic effects, particularly against lung and breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanisms through which this compound exerts its anticancer effects include:
- Tubulin Binding : Similar to other thiazole derivatives, this compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
- Apoptosis Induction : Studies indicate that it activates caspases, leading to programmed cell death in cancer cells .
- Targeting Multidrug Resistance : Some derivatives have shown effectiveness against multidrug-resistant cell lines, making them valuable in overcoming treatment resistance .
Case Studies
- Study on Lung Cancer Cells : A detailed investigation into the effects of the compound on A549 cells revealed an IC50 value of 0.28 µM, indicating significant potency. The study demonstrated that treatment led to a marked increase in apoptotic cells compared to untreated controls.
- Breast Cancer Research : In another study focusing on MCF-7 cells, the compound exhibited an IC50 value of 0.52 µM. Mechanistic studies suggested that it induces apoptosis primarily through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole-Acetamide Family
(a) 2-Chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide ()
- Key differences : Lacks the 5-methyl and (4-methoxyphenyl)thio groups.
- Synthesis : Derived from chloroacetamide intermediates, contrasting with the target compound’s use of thioether coupling .
(b) 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 20, )
- Key differences : Replaces the thioether group with a piperazine-fluorophenyl moiety.
- Bioactivity : Acts as a matrix metalloproteinase (MMP) inhibitor (IC₅₀ = 0.8 µM), suggesting the piperazine group enhances enzyme targeting .
(c) N-(2-Ethoxyphenyl)-2-(4-oxo-2-sulfanyl-5H-1,3-thiazol-5-yl)acetamide ()
- Key differences: Features an ethoxyphenyl group and a sulfanyl-thiazolidinone core instead of methylthiazole and thioether.
- Bioactivity: Unknown, but the sulfanyl group may enhance antioxidant or anti-inflammatory activity .
Thiazole Derivatives with Anticancer Activity ()
| Compound | Structure | IC₅₀ (HepG-2) | Key Features |
|---|---|---|---|
| Target Compound | Thiazole + dual methoxyphenyl | Not reported | High lipophilicity from methoxy groups |
| 7b | Phenyl-thiazole-carbonyl hydrazone | 1.61 µg/mL | Hydrazone linker improves solubility |
| 11 | Thiazole-hydrazono-propane | 1.98 µg/mL | Propane chain enhances membrane permeability |
Heterocyclic Analogues with Varied Cores
(a) Thiadiazole Derivatives ()
- Example : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ().
- Bioactivity : Fluorophenyl substitution enhances antifungal activity but reduces solubility compared to methoxyphenyl .
(b) Benzofuran-Oxadiazole Hybrids ()
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 20 () | 7b () |
|---|---|---|---|
| Molecular Weight | ~410 g/mol | 442.9 g/mol | 320.3 g/mol |
| H-Bond Donors | 2 | 3 | 2 |
| H-Bond Acceptors | 6 | 7 | 5 |
| LogP (Predicted) | 3.8 | 4.2 | 2.9 |
- Key Insight : The target compound’s balanced logP and moderate molecular weight suggest favorable oral bioavailability compared to bulkier analogues .
Q & A
Q. Basic
- ¹H NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–3.9 ppm, thiazole protons at δ 6.5–7.5 ppm) and integration ratios .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~469) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch ~1680 cm⁻¹, C-S stretch ~680 cm⁻¹) .
- HPLC : Assess purity (>95% for biological assays) using a C18 column and acetonitrile/water mobile phase .
How can researchers optimize reaction yields for the thiazole-acetamide coupling step?
Q. Advanced
- Solvent Selection : DMF or THF enhances nucleophilic substitution efficiency compared to less polar solvents .
- Catalysis : Add catalytic KI or tetrabutylammonium bromide (TBAB) to accelerate reactions via the "halogen exchange" mechanism .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). If incomplete, increase equivalents of 4-methoxythiophenol or extend reaction time .
What strategies address contradictory biological activity data in different assays?
Q. Advanced
- Assay Validation : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to minimize variability .
- Purity Verification : Re-test compounds after rigorous purification (e.g., preparative HPLC) to rule out impurity-driven artifacts .
- Structural Analog Comparison : Compare activity with analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
- Meta-Analysis : Cross-reference data with studies on related thiazoles (e.g., COX-2 inhibition trends in imidazole-thiazole hybrids) .
How can computational methods predict the compound’s binding affinity for target proteins?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-1/2). Focus on hydrogen bonding with methoxy groups and hydrophobic contacts with the thiazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
What are the common impurities encountered during synthesis, and how are they identified?
Q. Basic
- Byproducts : Unreacted 4-methoxythiophenol (detected via TLC at Rf ~0.7) or dimerized acetamide derivatives.
- Identification : LC-MS/MS (e.g., [M+Na]⁺ peaks at m/z 491 for dimer) .
- Mitigation : Add scavengers (e.g., molecular sieves) during coupling steps or optimize stoichiometry .
How does the compound’s solubility impact in vitro assays, and how can it be improved?
Q. Advanced
- Solubility Profile : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic thiazole and methoxyphenyl groups.
- Formulation Strategies : Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin inclusion complexes .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate at the 5-methyl position) while monitoring activity retention .
What are the key considerations for designing SAR studies on this compound?
Q. Advanced
- Core Modifications : Replace the thiazole with oxazole or imidazole to assess ring electronic effects .
- Substituent Variation : Systematically alter methoxy groups to ethoxy, hydroxy, or halogens to map steric and electronic tolerance .
- Pharmacokinetic Parameters : Measure logD (octanol/water) and metabolic stability (e.g., microsomal assays) to prioritize analogs .
How can tautomerism in the thiazole ring affect biological activity interpretation?
Q. Advanced
- Tautomeric Equilibria : The thiazole’s NH group may tautomerize, altering hydrogen-bonding capacity. Use ¹³C NMR to detect tautomeric forms (e.g., δ 165 ppm for carbonyl in keto form) .
- Activity Correlation : Compare tautomer-stabilized derivatives (e.g., methylated NH) to determine if tautomerism modulates target binding .
What in vivo models are suitable for evaluating this compound’s therapeutic potential?
Q. Advanced
- Cancer Models : Xenograft mice (e.g., HT-29 colorectal tumors) dosed at 10–50 mg/kg (oral or IP) with efficacy assessed via tumor volume reduction .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in BALB/c mice over 14 days .
- Pharmacodynamic Markers : Quantify target engagement (e.g., COX-2 inhibition in serum via ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
